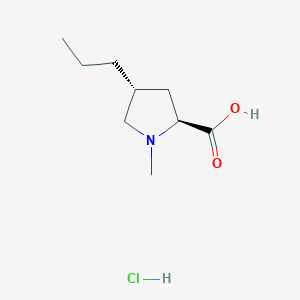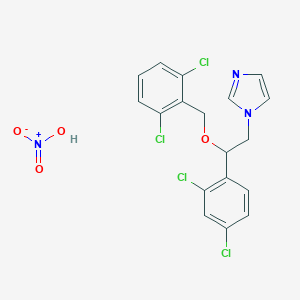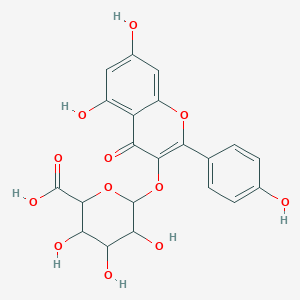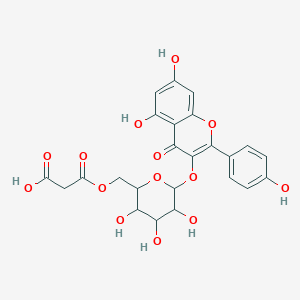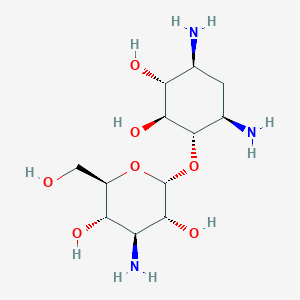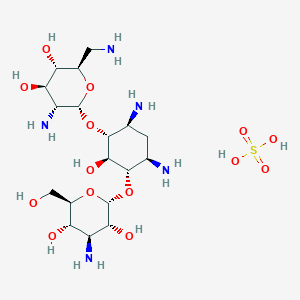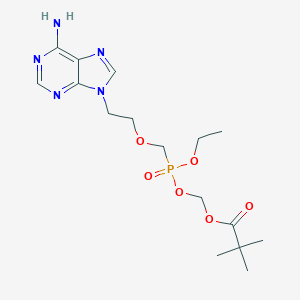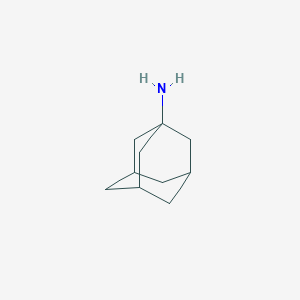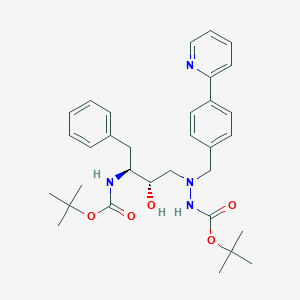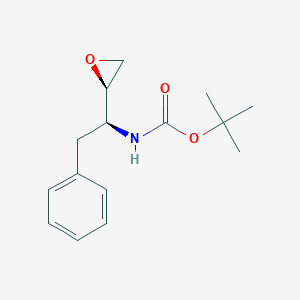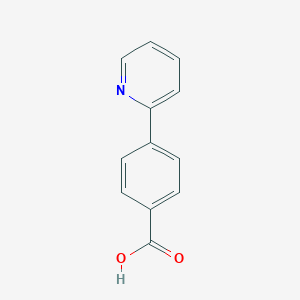
(E)-5-(2-Bromovinyl)uracile
Vue d'ensemble
Description
(E)-5-(2-Bromovinyl)uracile est une base pyrimidique et un métabolite inactif des agents antiviraux sorivudine et (E)-5-(2-bromovinyl)-2’-désoxyuridine . Ce composé est connu pour son rôle dans le catabolisme et l'activité antitumorale du 5-fluorouracile . Il est également un métabolite produit par la flore intestinale humaine .
Applications De Recherche Scientifique
(E)-5-(2-Bromovinyl)uracil has several scientific research applications:
Mécanisme D'action
Target of Action
(E)-5-(2-Bromovinyl)uracil, also known as BVU, is a compound that primarily targets the dihydropyrimidine metabolic pathway . This pathway plays a crucial role in the metabolism of certain antiviral drugs, such as sorivudine .
Mode of Action
BVU is a metabolite of sorivudine, an antiviral drug . It is produced by gut flora and is metabolically activated by dihydropyrimidine . This activation leads to a mechanism-based inhibition, which is a type of irreversible enzyme inhibition that can lead to a fatal drug-drug interaction between sorivudine and 5-fluorouracil (5-FU) .
Biochemical Pathways
The biochemical pathway affected by BVU is the dihydropyrimidine metabolic pathway . This pathway is involved in the metabolism of pyrimidine bases, which are key components of nucleic acids. When BVU is introduced into this pathway, it can cause a disruption in the normal metabolism of these bases, leading to potential toxic effects .
Pharmacokinetics
The pharmacokinetics of BVU are closely tied to its metabolism by gut flora and activation by dihydropyrimidine .
Result of Action
The molecular and cellular effects of BVU’s action primarily involve the disruption of normal pyrimidine base metabolism . This can lead to a buildup of toxic metabolites and potential damage to cells and tissues .
Action Environment
The action of BVU is influenced by environmental factors such as the composition of the gut microbiome, which can affect the conversion of sorivudine to BVU . Additionally, factors such as diet and medication use can potentially influence the efficacy and stability of BVU .
Méthodes De Préparation
La synthèse de (E)-5-(2-Bromovinyl)uracile implique la réaction de l'uracile avec le 2-bromoacétaldéhyde dans des conditions spécifiques . La réaction nécessite généralement un solvant tel que le diméthylformamide (DMF) et une base comme le carbonate de potassium. Le produit est ensuite purifié par recristallisation.
Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
(E)-5-(2-Bromovinyl)uracile subit diverses réactions chimiques, notamment:
Réactions de substitution: L'atome de brome peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Oxydation et réduction: Le composé peut subir des réactions d'oxydation et de réduction, bien que les conditions et les réactifs spécifiques pour ces réactions soient moins souvent documentés.
Les réactifs courants utilisés dans ces réactions comprennent des bases telles que le carbonate de potassium et des solvants tels que le DMF . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
4. Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique:
Chimie: Il est utilisé comme élément de base dans la synthèse de molécules plus complexes.
Industrie: Son rôle dans la synthèse d'agents antiviraux le rend précieux dans la fabrication pharmaceutique.
5. Mécanisme d'action
This compound exerce ses effets en inactivant irréversiblement la dihydropyrimidine déshydrogénase de manière dépendante du NADPH . Cette inhibition améliore l'efficacité des agents chimiothérapeutiques comme le 5-fluorouracile en empêchant leur catabolisme . Les cibles moléculaires impliquées comprennent l'enzyme dihydropyrimidine déshydrogénase et les voies liées au métabolisme des pyrimidines .
Comparaison Avec Des Composés Similaires
(E)-5-(2-Bromovinyl)uracile est unique en raison de son interaction spécifique avec la dihydropyrimidine déshydrogénase et de son rôle en tant que métabolite d'agents antiviraux . Les composés similaires comprennent:
(E)-5-(2-Bromovinyl)-2’-désoxyuridine: Un autre métabolite de la sorivudine avec des propriétés antivirales.
5-Fluorouracile: Un agent chimiothérapeutique dont l'efficacité est améliorée par this compound.
Sorivudine: Un agent antiviral métabolisé en this compound.
Ces composés présentent des similitudes structurelles mais diffèrent par leurs applications spécifiques et leurs mécanismes d'action.
Propriétés
IUPAC Name |
5-[(E)-2-bromoethenyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-2-1-4-3-8-6(11)9-5(4)10/h1-3H,(H2,8,9,10,11)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXGZIDBSXVMLU-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1)/C=C/Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310909 | |
| Record name | (E)-5-(2-Bromovinyl)uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69304-49-0 | |
| Record name | (E)-5-(2-Bromovinyl)uracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69304-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromovinyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069304490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-5-(2-Bromovinyl)uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (E)-5-(2-Bromovinyl)uracil exert its antiviral effect?
A1: While BVU itself doesn't have direct antiviral activity, it's a metabolite of the antiviral drug Sorivudine. Sorivudine, after being metabolized to BVU by gut flora, is further phosphorylated inside herpesvirus-infected cells. This phosphorylated form then interferes with viral DNA polymerase, blocking viral replication. [, , ]
Q2: Why is (E)-5-(2-Bromovinyl)uracil's interaction with dihydropyrimidine dehydrogenase (DPD) significant?
A2: BVU acts as a suicide inhibitor of DPD, the enzyme responsible for the breakdown of 5-fluorouracil (5-FU). This inhibition prevents 5-FU degradation, leading to dangerously high levels of 5-FU in the body. This interaction sadly led to several patient deaths in Japan. [, , ]
Q3: How does (E)-5-(2-Bromovinyl)uracil inactivate DPD?
A3: BVU is reduced to a reactive metabolite by DPD in the presence of NADPH. This metabolite then forms a covalent bond with a cysteine residue (Cys671) within the pyrimidine-binding domain of DPD, irreversibly inactivating the enzyme. [, ]
Q4: Can the inhibition of DPD by (E)-5-(2-Bromovinyl)uracil be predicted?
A4: Yes, in vitro studies using rat and human liver enzymes demonstrate that BVU's inhibitory effect on DPD is time- and concentration-dependent. This information, combined with pharmacokinetic modeling, can predict potential drug interactions in vivo. []
Q5: Is (E)-5-(2-Bromovinyl)uracil a substrate for DPD?
A5: No, BVU itself is not a substrate for DPD, but rather an irreversible inhibitor. This is in contrast to thymine and 5-FU, which are both readily metabolized by DPD. []
Q6: How is (E)-5-(2-Bromovinyl)uracil metabolized in the body?
A6: BVU is primarily generated in the gut from the antiviral drug Sorivudine by the action of bacterial phosphorylases, particularly those found in Bacteroides species. []
Q7: What structural features of (E)-5-(2-Bromovinyl)uracil are crucial for its interaction with DPD?
A7: The (E)-5-(2-bromovinyl) substituent is essential for BVU's interaction with DPD. Replacing it with other halogens like chlorine reduces the inhibitory potency. []
Q8: Are there analogues of (E)-5-(2-Bromovinyl)uracil with similar activity?
A8: Yes, numerous analogues containing the (E)-5-(2-bromovinyl) group have been synthesized. These often show similar activity profiles to BVU, including selective activity against VZV. []
Q9: What is the impact of the sugar moiety on the activity of (E)-5-(2-Bromovinyl)uracil analogues?
A9: The type of sugar moiety significantly influences the activity of BVU analogues. For instance, BVaraU with an arabinose sugar shows less potent anti-EBV activity compared to BVDU, which has a deoxyribose sugar. []
Q10: Have researchers explored modifying the uracil ring of (E)-5-(2-Bromovinyl)uracil to alter its activity?
A10: Yes, researchers have synthesized and evaluated derivatives with modifications to the uracil ring. For instance, replacing the uracil with a 2,4-dimethoxypyrimidine resulted in compounds with varying antiviral activity against HSV-1 and VZV. []
Q11: Has (E)-5-(2-Bromovinyl)uracil shown activity against any viruses in vitro?
A11: While BVU is not directly antiviral, its prodrug, Sorivudine, and related analogues like BVaraU have demonstrated activity against various herpesviruses, including HSV-1, HSV-2, VZV, and EBV in cell culture. [, , , , ]
Q12: Has the efficacy of (E)-5-(2-Bromovinyl)uracil prodrugs been investigated in animal models?
A12: Yes, studies in mice have shown that BVaraU can protect against lethal HSV-1 infections and improve survival rates. Similar studies in monkeys have demonstrated its efficacy against simian varicella virus. [, , ]
Q13: What are the major safety concerns associated with (E)-5-(2-Bromovinyl)uracil ?
A13: The primary concern is the potential for lethal drug interactions, particularly with 5-FU and its prodrugs. This interaction stems from BVU's potent inhibition of DPD, leading to toxic 5-FU accumulation. [, , , ]
Q14: How has the (E)-5-(2-Bromovinyl)uracil and 5-FU interaction impacted drug development?
A14: This interaction highlighted the importance of screening for potential drug interactions early in the drug development process. It emphasized the need for thorough understanding of drug metabolism and the use of in vitro and in silico models to predict potential risks. [, ]
Q15: Are there ongoing efforts to develop safer analogues or prodrugs of (E)-5-(2-Bromovinyl)uracil?
A15: Yes, researchers are actively exploring modifications to the structure of BVU and its prodrugs to minimize DPD inhibition while retaining antiviral activity. One example is the development of bicyclic nucleoside analogues (BCNAs) that exhibit potent anti-VZV activity without inhibiting DPD. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



